2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
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Overview
Description
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene is an organoboron compound that features two boronic ester groups attached to a dibenzothiophene core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene typically involves the borylation of dibenzothiophene. A common method includes the use of a palladium catalyst in the presence of bis(pinacolato)diboron and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere at elevated temperatures (80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential in drug discovery and development due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism by which 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester used in cross-coupling reactions.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura couplings.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene is unique due to its dibenzothiophene core, which imparts distinct electronic properties and stability. This makes it particularly valuable in the synthesis of advanced materials and complex organic molecules.
Properties
Molecular Formula |
C24H30B2O4S |
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Molecular Weight |
436.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H30B2O4S/c1-21(2)22(3,4)28-25(27-21)15-9-11-19-17(13-15)18-14-16(10-12-20(18)31-19)26-29-23(5,6)24(7,8)30-26/h9-14H,1-8H3 |
InChI Key |
OBCGVXWOJWJBRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
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